molecular formula C15H17ClN2O2S B225538 4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide

4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide

Katalognummer B225538
Molekulargewicht: 324.8 g/mol
InChI-Schlüssel: KQEJQDVPWNGRDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-(5-chloro-2-pyridinyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers and autoimmune diseases.

Wirkmechanismus

TAK-659 exerts its pharmacological effects by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK is involved in the activation and differentiation of B cells, which play a critical role in the development of various types of cancers and autoimmune diseases. By inhibiting BTK, TAK-659 blocks the proliferation and survival of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer and immunomodulatory effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. TAK-659 has also been shown to modulate the immune response by inhibiting the activation of T cells and B cells, which play a key role in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It has a high degree of selectivity and potency for BTK inhibition, which makes it an attractive candidate for the treatment of various types of cancers and autoimmune diseases. TAK-659 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in the treatment of various types of cancers and autoimmune diseases. Second, the mechanism of action of TAK-659 needs to be further elucidated to better understand its pharmacological effects. Third, the development of novel formulations and delivery systems for TAK-659 may improve its solubility and bioavailability. Fourth, the identification of biomarkers for patient selection and treatment monitoring may enhance the clinical utility of TAK-659. Finally, the combination of TAK-659 with other targeted therapies or immunotherapies may improve its therapeutic efficacy and overcome resistance mechanisms.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with tert-butylamine to form the corresponding imine intermediate, which is then reduced with sodium borohydride to give the final product. The synthesis method has been optimized to achieve high yields and purity of TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of various types of cancers and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting the BTK (Bruton's tyrosine kinase) signaling pathway. TAK-659 has also been shown to inhibit the activation of T cells and B cells, which play a key role in the pathogenesis of autoimmune diseases.

Eigenschaften

Molekularformel

C15H17ClN2O2S

Molekulargewicht

324.8 g/mol

IUPAC-Name

4-tert-butyl-N-(5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H17ClN2O2S/c1-15(2,3)11-4-7-13(8-5-11)21(19,20)18-14-9-6-12(16)10-17-14/h4-10H,1-3H3,(H,17,18)

InChI-Schlüssel

KQEJQDVPWNGRDX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.